molecular formula C17H27N3O5 B2927877 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide CAS No. 899958-20-4

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide

Cat. No. B2927877
CAS RN: 899958-20-4
M. Wt: 353.419
InChI Key: FPPRHIVNLHJUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C17H27N3O5 and its molecular weight is 353.419. The purity is usually 95%.
BenchChem offers high-quality N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research on similar compounds has shown significant advancements in the synthesis and theoretical understanding of biologically active compounds. For instance, Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving gabapentin to produce novel classes of compounds with potential biological activities, demonstrating the versatility of spiro compounds in synthesizing bioactive molecules (Amirani Poor et al., 2018).

Antiviral and Antimicrobial Applications

Compounds with a spiro structure have been explored for their antiviral and antimicrobial properties. For example, Apaydın et al. (2020) designed and synthesized a series of spirothiazolidinone derivatives that exhibited strong antiviral activity against influenza A/H3N2 virus, indicating the potential of spiro compounds in antiviral therapy (Apaydın et al., 2020).

Pharmacological Evaluation

The pharmacological evaluation of spiro compounds has also been a subject of interest. Obniska et al. (2007) synthesized a series of N-4-arylpiperazin-1-yl amides of spiro[4.5]dec-2-yl-propionic acid, showing promise as anticonvulsants. This underscores the therapeutic potential of spiro compounds in neurological disorders (Obniska et al., 2007).

Receptor Affinity and Activity

Spiro compounds' interaction with biological receptors has been explored to understand their mechanism of action better. Franchini et al. (2014) investigated 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine derivatives for their affinity and activity at 5-HT1AR and α1-adrenoceptor subtypes, highlighting the potential for developing selective ligands based on spiro frameworks (Franchini et al., 2014).

properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O5/c1-13(21)19-7-9-20(10-8-19)16(23)15(22)18-11-14-12-24-17(25-14)5-3-2-4-6-17/h14H,2-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPRHIVNLHJUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.